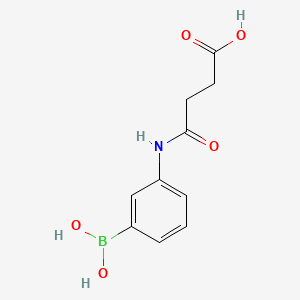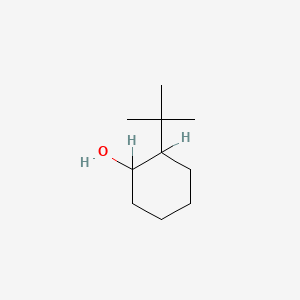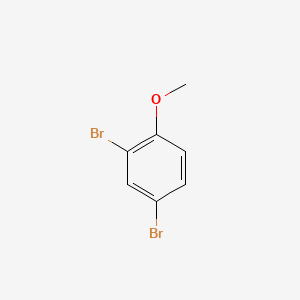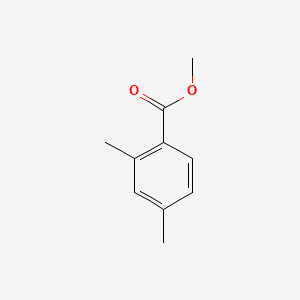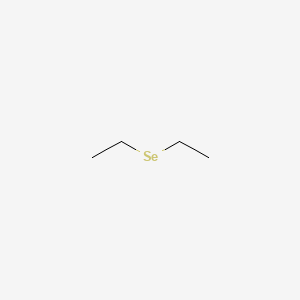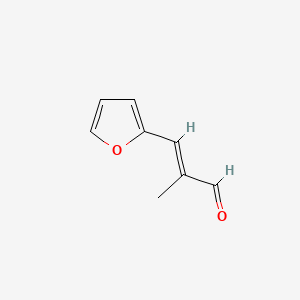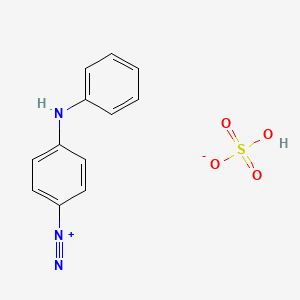
Benzenediazonium, 4-(phenylamino)-, sulfate (1:1)
概要
説明
Benzenediazonium, 4-(phenylamino)-, sulfate (1:1) is an organic compound composed of benzene, diazonium, phenylamino, and sulfate in a 1:1 ratio. It is also known as 4-phenylaminobenzenediazonium sulfate, 4-phenylaminobenzenediazonium sulfate (1:1), 4-phenylaminobenzenediazonium sulfate salt, and 4-phenylaminobenzenediazonium sulfate (1:1). This compound is used in a variety of scientific research applications, including biochemical and physiological research.
科学的研究の応用
Synthesis of Organic Compounds
4-Diazodiphenylamine sulfate is utilized in the synthesis of various organic compounds. It serves as a precursor in the production of dyes and pigments, which are essential in textile manufacturing and ink production .
Polymer Production
This compound contributes significantly to the production of polymers. It is involved in the synthesis of polyurethanes and polyesters, which have a wide range of applications from automotive parts to fibers and foams used in upholstery .
Biological Compound Synthesis
In the realm of biochemistry, 4-Diazodiphenylamine sulfate plays a crucial role in the synthesis of biological compounds. These synthesized compounds can be used for research in genetics and molecular biology .
Enzyme-Catalyzed Reactions
It acts as a substrate for enzyme-catalyzed reactions. This application is particularly important in studying enzyme kinetics and understanding the mechanisms of enzyme action.
Drug Delivery Systems
4-Diazodiphenylamine sulfate is used as a carrier in drug delivery systems. Its properties allow it to bind with drugs, facilitating their controlled release into the body, which is vital for targeted therapy.
Cytochemical Visualization
The compound is used in combination with other chemicals for the cytochemical visualization of alkaline phosphatase activity. This is important in diagnosing diseases and in the study of cellular processes .
Biochemical and Physiological Process Studies
Researchers use 4-Diazodiphenylamine sulfate as a tool to study the mechanism of action of various biochemical and physiological processes. This helps in understanding the complex interactions within biological systems.
作用機序
Target of Action
4-Diazodiphenylamine sulfate, also known as Variamine Blue RT Salt or Benzenediazonium, 4-(phenylamino)-, sulfate (1:1), is a complex organic compound. It is used in diagnostic assays and manufacturing hematology histology , suggesting that it may interact with biological targets in these contexts.
Mode of Action
The exact mode of action of 4-Diazodiphenylamine sulfate remains partially understood. It is believed that the compound initiates a reaction with the sulfate group, resulting in the formation of a diazonium salt . This reaction may influence its interaction with its targets.
Biochemical Pathways
It is used in the cytochemical visualization of alkaline phosphatase activity , suggesting that it may play a role in pathways involving this enzyme.
Result of Action
Its use in diagnostic assays and manufacturing hematology histology suggests that it may have significant effects at the molecular and cellular levels.
特性
IUPAC Name |
4-anilinobenzenediazonium;hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N3.H2O4S/c13-15-12-8-6-11(7-9-12)14-10-4-2-1-3-5-10;1-5(2,3)4/h1-9,14H;(H2,1,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRQRWPEQSPSDG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)[N+]#N.OS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063490 | |
| Record name | Benzenediazonium, 4-(phenylamino)-, sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4477-28-5 | |
| Record name | Benzenediazonium, 4-(phenylamino)-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4477-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenediazonium, 4-(phenylamino)-, sulfate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004477285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenediazonium, 4-(phenylamino)-, sulfate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenediazonium, 4-(phenylamino)-, sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-anilinobenzenediazonium hydrogen sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.507 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Variamine Blue RT Salt contribute to uric acid detection in this specific research?
A1: The research utilizes an enzymatic method with uricase to detect uric acid. Uricase breaks down uric acid into allantoin and hydrogen peroxide (H2O2). Variamine Blue RT Salt reacts with the generated H2O2, leading to a color change from yellow to pale yellow-green. This color change, measurable at 269 nm using a UV Vis spectrophotometer, allows for the indirect quantification of uric acid. []
Q2: What is the reported sensitivity of this new method for uric acid detection?
A2: The research demonstrated a detection limit of 0.58 mM for uric acid using this method. This indicates the lowest concentration of uric acid that can be reliably distinguished from a zero concentration sample. []
Q3: Are there any advantages of this method over existing clinical methods for uric acid measurement?
A3: While the research doesn't delve into a direct comparison with specific clinical methods, it highlights the simplicity and good reproducibility (RSD of 0.7%) of this novel enzymatic-spectrophotometric approach. Further research is needed to assess its potential advantages in terms of cost-effectiveness, speed, or suitability for different sample types compared to established clinical methods. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



